(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone
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Overview
Description
The compound “(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone” is a complex organic molecule. It features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are part of a new set of small molecules that have been designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of these compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process of the specific compound you mentioned is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is complex, featuring multiple rings and functional groups. The geometry optimization of the molecular structure of similar compounds has been carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have developed novel derivatives of triazole and triazolopyrimidine compounds, showing significant antimicrobial activities. The synthesis involves complex chemical reactions leading to the creation of compounds with potential applications in treating microbial infections. For instance, Bektaş et al. (2007) synthesized a series of 1,2,4-triazole derivatives, including structures related to the queried compound, and evaluated their antimicrobial properties, finding some to possess good to moderate activities against various microorganisms (Bektaş et al., 2007).
Anticancer and Antituberculosis Studies
Further exploration into the derivatives of the compound has revealed promising anticancer and antituberculosis activities. Mallikarjuna et al. (2014) synthesized a series of derivatives and assessed their in vitro anticancer activity against human breast cancer cell lines, showing significant activity. Additionally, these compounds demonstrated considerable antituberculosis effects, highlighting their potential as dual-purpose therapeutic agents (Mallikarjuna et al., 2014).
Synthesis and Positive Inotropic Evaluation
Compounds including the queried structure have been synthesized and evaluated for their positive inotropic effects, which are crucial for developing heart failure treatments. Ma et al. (2014) synthesized a series of [1,2,4]triazolo[3,4-a]phthalazine derivatives, including piperazine moieties, and identified compounds that exhibited significant inotropic effects, potentially offering a new avenue for heart failure therapy (Ma et al., 2014).
Synthesis and Discovery of Anti-diabetic Drugs
In the realm of diabetes research, derivatives of the mentioned compound have been synthesized and evaluated for their potential as anti-diabetic medications. Bindu et al. (2019) developed a family of triazolo-pyridazine-6-yl-substituted piperazines and tested their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, finding several compounds with excellent antioxidant and insulinotropic activity, indicating their usefulness in diabetes treatment (Bindu et al., 2019).
Mechanism of Action
Target of Action
Similar compounds with indole and triazole scaffolds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity or binding to specific receptors .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that this compound may also influence multiple biochemical pathways.
Result of Action
Similar compounds have been found to enhance vascular permeability, promote the growth, proliferation, migration, and differentiation of vascular endothelial cells, reduce cell apoptosis, induce vascular formation, change cytoskeleton function, and affect other cellular biological changes .
Future Directions
Properties
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O/c1-15-2-4-16(5-3-15)22(31)29-12-10-28(11-13-29)20-19-21(25-14-24-20)30(27-26-19)18-8-6-17(23)7-9-18/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAOKDFLPOXEQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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